molecular formula C12H16ClN3O2 B1448368 Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate CAS No. 1227954-55-3

Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate

Cat. No. B1448368
CAS RN: 1227954-55-3
M. Wt: 269.73 g/mol
InChI Key: WDEZNWDIOCXQGS-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is an organic compound that belongs to the isonicotinate family. It has a CAS Number of 1227954-92-8 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is C12H16ClN3O2 . Its molecular weight is 269.73 g/mol. The InChI Code is 1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is a solid at ambient temperature . It has a boiling point of 72-74°C .

Scientific Research Applications

Molecular Structure and Vibrational Spectra

  • Conformational Stability and Vibrational Spectra : An in-depth study of the conformational stability and vibrational spectra of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was conducted using Hartree-Fock and Density Function Theory methods. This study revealed insights into the molecular geometry and vibrational frequencies in the ground state, essential for understanding the physical and chemical properties of similar compounds including Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Taşal & Kumalar, 2010).

Structural Characterization

  • Structural Analysis of Related Compounds : The structural characterization of similar compounds, such as 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, provides valuable information on molecular packing influenced by hydrogen bonds and π…π interactions. This information can be extrapolated to understand the structural behavior of Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Karczmarzyk & Malinka, 2008).

Synthesis of Derivatives

  • Synthesis of Benzo and Thieno Derivatives : A study on the synthesis of derivatives like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene and 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine derivatives provides insights into the chemical synthesis pathways that could be applicable for Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Kohara et al., 2002).

Biological Evaluation

  • Antimycobacterial Activity Assessment : The synthesis and evaluation of compounds like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis highlight the potential of structurally similar compounds, including Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate, in antimicrobial research (Biava et al., 2008).

Electrochemical and Magnetic Properties

  • Spectral, Electrochemical, and Magnetic Studies : Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing 4-methylpiperazin-1-yl groups provides valuable information on the electrochemical and magnetic properties that could be relevant for Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Mechanism of Action

The mechanism of action of “Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is not specified in the search results. It’s worth noting that related compounds, such as 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), are used in the treatment of schizophrenia and related psychoses .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-15-3-5-16(6-4-15)11-8-9(12(17)18-2)7-10(13)14-11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEZNWDIOCXQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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